N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Description
Properties
CAS No. |
367521-39-9 |
|---|---|
Molecular Formula |
C11H13FN2O |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
(2S)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13FN2O/c12-8-4-1-2-5-9(8)14-11(15)10-6-3-7-13-10/h1-2,4-5,10,13H,3,6-7H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
LMFVQBICDCOFRD-JTQLQIEISA-N |
SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2F |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2F |
sequence |
P |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 2-fluoroaniline with pyrrolidine-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction proceeds through the formation of an amide bond between the amine group of 2-fluoroaniline and the carboxyl group of pyrrolidine-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Key Compounds :
Key Observations :
- Halogen Effects : Fluorine’s electronegativity enhances dipole interactions and reduces oxidative metabolism compared to bromine or chlorine . Bromine’s larger size increases lipophilicity (logP) but may reduce metabolic stability.
- Positional Isomerism : 2-Fluoro vs. 4-bromo-2-fluoro substitutions alter steric hindrance and electronic distribution, affecting target binding (e.g., thrombin vs. HDAC4) .
- Core Structure : Pyridine carboxamides () exhibit distinct electronic properties compared to pyrrolidine derivatives, influencing target selectivity (e.g., kinase vs. protease inhibition).
Pharmacokinetic and Stability Considerations
- Metabolic Stability : Fluorine’s resistance to cytochrome P450 oxidation enhances metabolic stability compared to bromine or chlorine . For example, N-(2-fluorophenyl)pyrrolidine-2-carboxamide is less prone to dehalogenation than its brominated counterpart.
- Solubility and LogP : The 2-fluorophenyl group balances lipophilicity (logP ~2.5) and aqueous solubility, favoring oral bioavailability. Sulfonyl-containing derivatives () exhibit higher solubility but reduced BBB penetration .
Stereochemical Considerations
- Stereochemistry: (2S)-configured pyrrolidine carboxamides (e.g., (2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide in ) show defined conformational preferences, influencing target binding.
Biological Activity
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a 2-fluorophenyl substituent, which enhances its lipophilicity and may contribute to its biological activity. The fluorine atom's presence is believed to influence the compound's interaction with biological targets, making it a subject of interest for various therapeutic applications.
1. Neuropharmacology
Research indicates that this compound exhibits notable neuropharmacological effects. Compounds with similar structures have been evaluated for their potential in treating conditions such as depression and cognitive impairments. For instance, derivatives of pyrrolidine have shown antidepressant effects and cognitive enhancement in animal models.
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory potential. Pyrrolidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that certain derivatives exhibited significant COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
3. Anticancer Activity
This compound and its analogs have shown promise in cancer therapy. Research has indicated that modifications in the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines. For example, certain compounds demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The incorporation of different substituents on the pyrrolidine ring can significantly alter the compound's efficacy and selectivity. A comparative analysis of similar compounds is presented in Table 1.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylpyrrolidine-2-carboxamide | Methyl group instead of fluorobenzyl | Antidepressant effects |
| N-Benzylpyrrolidine-2-carboxamide | Benzyl group instead of fluorobenzyl | Cognitive enhancement |
| (S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl) | Benzoyl group addition | Potential anti-cancer properties |
| (R)-tert-Butyl 2-carbamoylpyrrolidine | Tert-butyl group addition | Antioxidant activity |
The unique incorporation of a fluorobenzyl moiety in this compound distinguishes it from these similar compounds, potentially enhancing its lipophilicity and biological interactions.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Neuropharmacological Study : A study conducted on animal models showed that administration of the compound resulted in significant improvements in depressive behaviors, suggesting potential for treating mood disorders.
- Anti-inflammatory Study : In vitro assays demonstrated that the compound effectively reduced COX-2 expression levels, indicating its potential as an anti-inflammatory agent.
- Cancer Research : In vitro testing against various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values significantly lower than those observed for conventional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Fluorophenyl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via coupling reactions between pyrrolidine-2-carboxylic acid derivatives and 2-fluoroaniline. Key steps include activating the carboxyl group (e.g., using HATU or EDC/HOBt) and optimizing reaction time (12–24 hours) and temperature (room temperature to 60°C) to minimize side products. Solvent choice (e.g., DMF or DCM) impacts solubility and reaction efficiency .
- Critical Parameters : Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography or recrystallization (using ethanol/water mixtures) is recommended for purification .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and pyrrolidine carboxamide backbone (δ ~3.5–4.0 ppm for CH groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 237.1) .
- X-ray Crystallography : If crystals are obtainable, this method resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are suitable for evaluating this compound?
- In Vitro Screening :
- Receptor Binding Assays : Test affinity for targets like AT receptors using competitive binding assays with H-labeled antagonists (e.g., IC determination) .
- Enzyme Inhibition : Assess inhibition of kinases or proteases via fluorogenic substrates (e.g., measuring fluorescence quenching over time) .
- Cytotoxicity : Use MTT assays in cell lines (e.g., HEK293 or HeLa) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How do structural modifications of the fluorophenyl or pyrrolidine groups affect biological activity?
- SAR Insights :
- Fluorophenyl Position : Substituting 2-fluorophenyl with 3- or 4-fluorophenyl alters steric hindrance and electronic effects, impacting receptor binding (e.g., 2-fluorophenyl enhances AT affinity compared to 4-fluoro derivatives) .
- Pyrrolidine Substitution : Introducing methyl or benzyl groups at the pyrrolidine nitrogen modulates lipophilicity and metabolic stability. For example, 1-benzyl derivatives show improved blood-brain barrier penetration .
Q. How can researchers resolve contradictions in activity data across different assay systems?
- Case Study : Discrepancies in IC values between cell-free (e.g., purified receptor) and cell-based assays may arise from off-target effects or metabolic instability.
- Approach :
- Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Perform stability studies in plasma or liver microsomes to identify degradation products .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?
- Key Parameters :
- Solubility : Introduce polar groups (e.g., hydroxyl or morpholine) to improve aqueous solubility. LogP values <3 are ideal for oral bioavailability .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with amides or heterocycles to reduce CYP450-mediated oxidation .
- In Vivo Testing : Use rodent models to assess absorption (C), half-life, and tissue distribution via LC-MS/MS quantification .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
